molecular formula C10H18N2O2 B3039650 Tert-butyl cyanomethylpropylcarbamate CAS No. 1247796-07-1

Tert-butyl cyanomethylpropylcarbamate

Cat. No.: B3039650
CAS No.: 1247796-07-1
M. Wt: 198.26
InChI Key: ZCCOXTXNPJIWCY-UHFFFAOYSA-N
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Description

Tert-butyl cyanomethylpropylcarbamate is an organic compound with the molecular formula C₁₀H₁₈N₂O₂. It is a carbamate derivative, which means it contains a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Tert-butyl cyanomethylpropylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Compounds with tert-butyl groups have been studied for their unique reactivity patterns . They are often used to implement steric congestion and conformational rigidity in organic and organometallic molecules . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways . It is also used in the synthesis of complex molecular architectures

Pharmacokinetics

The compound’s molecular weight is 198.27 , which may influence its bioavailability.

Action Environment

The storage temperature for this compound is room temperature , suggesting that it is stable under normal environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl cyanomethylpropylcarbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then

Properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCOXTXNPJIWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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